molecular formula C10H19NO B11916766 1-Isopropyl-2-methyl-2-propylazetidin-3-one

1-Isopropyl-2-methyl-2-propylazetidin-3-one

Cat. No.: B11916766
M. Wt: 169.26 g/mol
InChI Key: AZQUIHMAINVRQK-UHFFFAOYSA-N
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Description

1-Isopropyl-2-methyl-2-propylazetidin-3-one is a four-membered lactam (azetidinone) characterized by a ketone group at the 3-position and three alkyl substituents: isopropyl, methyl, and propyl. The azetidinone scaffold is less common than larger lactams (e.g., five-membered pyrrolidinones) due to its inherent ring strain, which influences its reactivity and stability.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-methyl-1-propan-2-yl-2-propylazetidin-3-one

InChI

InChI=1S/C10H19NO/c1-5-6-10(4)9(12)7-11(10)8(2)3/h8H,5-7H2,1-4H3

InChI Key

AZQUIHMAINVRQK-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(=O)CN1C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2-methyl-2-propylazetidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of N-substituted amino alcohols using strong bases or acids as catalysts. The reaction conditions often require careful temperature control to ensure the formation of the azetidine ring without unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The process may include steps such as purification and isolation to obtain the compound in high yield and purity. Industrial methods focus on scalability and cost-effectiveness while maintaining the desired chemical properties.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2-methyl-2-propylazetidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions, including acidic or basic environments.

Major Products Formed:

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-Isopropyl-2-methyl-2-propylazetidin-3-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers. Its unique ring structure makes it valuable in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties. Its derivatives may serve as lead compounds for drug development.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-methyl-2-propylazetidin-3-one involves its interaction with molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, leading to various biological effects. The specific molecular targets and pathways depend on the compound’s structure and substituents, which influence its binding affinity and activity.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Ring Size Substituents Melting Point (°C) Solubility (logP) Key Applications
1-Isopropyl-2-methyl-2-propylazetidin-3-one 4 Isopropyl, methyl, propyl Not reported ~3.5 (estimated) Antibacterial research
1-Methylazetidin-3-one 4 Methyl ~80–85 ~1.8 Synthetic intermediates
Pyrrolidin-2-one 5 None 25 ~0.3 Solvent, polymer synthesis

Note: Estimated logP values derived from alkyl substituent contributions. Melting points for the target compound require experimental validation.

Biological Activity

1-Isopropyl-2-methyl-2-propylazetidin-3-one is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Isopropyl-2-methyl-2-propylazetidin-3-one belongs to the azetidinone class of compounds, characterized by a four-membered cyclic structure containing a carbonyl group. The specific substituents on the azetidine ring contribute to its unique biological properties.

Biological Activity Overview

The biological activity of 1-Isopropyl-2-methyl-2-propylazetidin-3-one has been explored primarily in the context of its antiproliferative effects against various cancer cell lines. Research indicates that this compound may act as a microtubule-destabilizing agent, similar to other known inhibitors that target tubulin polymerization.

Antiproliferative Effects

In vitro studies have demonstrated that 1-Isopropyl-2-methyl-2-propylazetidin-3-one exhibits significant antiproliferative activity against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The compound's mechanism appears to involve the inhibition of tubulin assembly, leading to cell cycle arrest and apoptosis.

Cell Line IC50 (nM) Mechanism
MCF-710–33Tubulin polymerization inhibition
MDA-MB-23123–33Microtubule destabilization

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various azetidinone derivatives, including 1-Isopropyl-2-methyl-2-propylazetidin-3-one. One notable study demonstrated that compounds with similar structures showed promising results in inhibiting cancer cell proliferation and inducing apoptosis through specific pathways.

Key Research Findings

  • Mechanism of Action : The compound interacts with the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to mitotic catastrophe in cancer cells .
  • Cell Cycle Effects : Flow cytometry analysis revealed that treatment with 1-Isopropyl-2-methyl-2-propylazetidin-3-one resulted in G2/M phase arrest in MCF-7 cells, indicating its potential as an antitumor agent .
  • In Silico Studies : Molecular docking studies support the hypothesis that this compound binds effectively to the colchicine site, enhancing its potential as a lead compound for further development .

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